molecular formula C12H13NO2 B6229076 2-(1,6-dimethyl-1H-indol-3-yl)acetic acid CAS No. 1368598-01-9

2-(1,6-dimethyl-1H-indol-3-yl)acetic acid

Cat. No.: B6229076
CAS No.: 1368598-01-9
M. Wt: 203.2
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Description

2-(1,6-dimethyl-1H-indol-3-yl)acetic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Properties

CAS No.

1368598-01-9

Molecular Formula

C12H13NO2

Molecular Weight

203.2

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of 2-(1,6-dimethyl-1H-indol-3-yl)acetic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For industrial production, the reaction conditions are optimized to ensure high yield and purity. The use of catalysts and specific solvents can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

2-(1,6-dimethyl-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(1,6-dimethyl-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes . The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

2-(1,6-dimethyl-1H-indol-3-yl)acetic acid can be compared with other indole derivatives, such as indole-3-acetic acid and indole-3-carboxaldehyde . While these compounds share a common indole scaffold, they differ in their substituents and, consequently, their biological activities and applications.

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